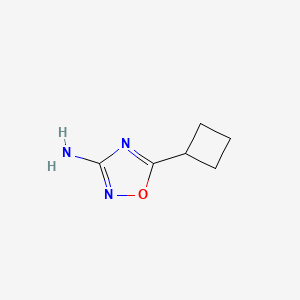

5-Cyclobutyl-1,2,4-oxadiazol-3-amine

Beschreibung

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows the established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, reflecting both the core oxadiazole ring system and the specific substitution pattern that defines this molecule. The compound is registered under Chemical Abstracts Service number 1260809-16-2, providing a unique identifier that distinguishes it from related oxadiazole isomers and facilitates accurate chemical communication within the scientific community. The molecular formula C₆H₉N₃O indicates the presence of six carbon atoms, nine hydrogen atoms, three nitrogen atoms, and one oxygen atom, arranged in a configuration that yields a molecular weight of 139.16 grams per mole. The Simplified Molecular Input Line Entry System representation NC1=NOC(C2CCC2)=N1 provides a linear encoding of the molecular structure, clearly indicating the connectivity between the amino group, the oxadiazole ring, and the cyclobutyl substituent. The International Chemical Identifier key serves as a standardized representation for computational applications and database searches, ensuring consistent identification across different chemical information systems.

The systematic name construction begins with the identification of the parent heterocycle as a 1,2,4-oxadiazole, where the numbering system assigns position 1 to the oxygen atom, position 2 to the first nitrogen atom adjacent to oxygen, position 3 to the carbon atom bearing the amino substituent, position 4 to the second nitrogen atom, and position 5 to the carbon atom bearing the cyclobutyl group. This numbering convention follows the standard practice for oxadiazole nomenclature, where heteroatoms receive priority in the numbering sequence, and the lowest possible numbers are assigned to substituents. The prefix "5-Cyclobutyl" indicates the presence of a four-membered saturated carbocyclic ring attached to the carbon atom at position 5 of the oxadiazole core, while the suffix "3-amine" specifies the location of the amino functional group at position 3. The complete systematic name therefore precisely describes the molecular architecture and substitution pattern, enabling unambiguous identification of this specific compound among the numerous possible oxadiazole derivatives.

Molecular Geometry and Cyclobutyl Substituent Effects

The molecular geometry of this compound is fundamentally influenced by the planar nature of the oxadiazole ring system and the distinctive three-dimensional characteristics of the cyclobutyl substituent, creating a compound with unique spatial arrangements that affect both its chemical reactivity and potential biological interactions. The 1,2,4-oxadiazole core adopts a nearly planar configuration, with the five-membered ring exhibiting minimal deviation from planarity due to the sp2 hybridization of the ring atoms and the delocalized π-electron system that provides aromatic stabilization. The bond lengths within the oxadiazole ring reflect the partial double-bond character resulting from electron delocalization, with carbon-nitrogen bonds typically ranging between 1.30 and 1.37 Angstroms, and the carbon-oxygen bond showing similar characteristics to other aromatic ethers. The ring bond angles deviate slightly from the ideal 108° expected for a regular pentagon, with variations arising from the different electronegativities and hybridization states of the heteroatoms compared to carbon.

The cyclobutyl substituent introduces significant conformational complexity to the molecular structure, as the four-membered ring system experiences considerable ring strain due to the compression of bond angles from the tetrahedral ideal of 109.5° to approximately 90°. This ring strain results in a puckered conformation for the cyclobutyl group, with the ring typically adopting a butterfly-like geometry where one carbon atom lies above or below the plane formed by the other three carbons. The attachment of the cyclobutyl group to the oxadiazole ring creates a molecular architecture where the saturated four-membered ring can rotate around the carbon-carbon bond connecting it to the heterocyclic core, generating multiple conformational isomers with different spatial orientations. Research into cyclobutyl-containing compounds has demonstrated that this substituent can significantly influence the overall molecular conformation, potentially affecting the accessibility of other functional groups and the compound's ability to interact with biological targets. The steric bulk of the cyclobutyl group may also create preferential conformations that minimize unfavorable interactions between the saturated ring and other parts of the molecule.

| Structural Parameter | Value | Unit |

|---|---|---|

| Molecular Weight | 139.16 | g/mol |

| Molecular Formula | C₆H₉N₃O | - |

| Chemical Abstracts Service Number | 1260809-16-2 | - |

| Heavy Atom Count | 10 | atoms |

| Hydrogen Bond Donors | 1 | count |

| Hydrogen Bond Acceptors | 3 | count |

| Rotatable Bonds | 1 | count |

Tautomeric Forms and Resonance Stabilization Mechanisms

The tautomeric behavior of this compound encompasses several possible constitutional isomers that can interconvert through proton migration, with the stability of different tautomeric forms being governed by factors including aromaticity, hydrogen bonding patterns, and the electronic properties of the substituents. Research into oxadiazole tautomerism has revealed that 1,2,4-oxadiazole derivatives can exist in multiple tautomeric forms, with the relative stability depending on the substitution pattern and the chemical environment. For compounds containing amino groups at position 3, the primary tautomeric equilibrium involves the migration of protons between the amino nitrogen and the ring nitrogen atoms, potentially generating imine-like structures or alternative hydrogen bonding arrangements. Computational studies using density functional theory methods have demonstrated that the amino tautomer typically represents the most thermodynamically stable form for 3-amino-1,2,4-oxadiazoles, consistent with the maintenance of aromaticity in the heterocyclic ring and favorable hydrogen bonding interactions.

The resonance stabilization mechanisms operating within this compound involve the delocalization of π-electrons across the oxadiazole ring system, creating a network of contributing resonance structures that distribute electron density and enhance molecular stability. The amino group at position 3 can participate in resonance through donation of its lone pair electrons into the π-system of the oxadiazole ring, generating resonance structures where the amino nitrogen carries a positive formal charge and the ring system exhibits increased electron density. This electron donation capability makes the amino group an electron-donating substituent that can influence the electronic properties of the entire molecule, potentially affecting its reactivity toward electrophilic or nucleophilic reagents. The oxadiazole ring itself benefits from aromatic stabilization, with the heteroatoms contributing lone pairs and the double bonds providing the necessary π-electrons for a delocalized six-electron system consistent with Hückel's rule for aromaticity.

The cyclobutyl substituent at position 5 exerts an inductive effect on the oxadiazole ring through its σ-electron system, although it does not participate directly in resonance due to its saturated nature. However, the electron-releasing properties of alkyl groups can indirectly influence the electron density distribution within the heterocyclic core, potentially affecting the relative contributions of different resonance forms and the overall stability of various tautomeric species. Studies of related oxadiazole compounds have shown that electron-donating substituents can stabilize certain tautomeric forms through enhancement of favorable resonance contributors, while the steric properties of bulky substituents may influence tautomeric equilibria by affecting intramolecular hydrogen bonding patterns. The interplay between electronic and steric effects in this compound creates a complex landscape of tautomeric possibilities, with the observed tautomeric distribution reflecting the optimization of multiple competing factors including aromatic stabilization, hydrogen bonding strength, and conformational strain.

Eigenschaften

IUPAC Name |

5-cyclobutyl-1,2,4-oxadiazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c7-6-8-5(10-9-6)4-2-1-3-4/h4H,1-3H2,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXPMDRVVCYBVFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=NC(=NO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Formation of the 1,2,4-Oxadiazole Ring with Cyclobutyl Substitution

The core synthetic challenge lies in constructing the 1,2,4-oxadiazole ring bearing the cyclobutyl substituent at the 5-position. Common strategies include:

Cyclization of Amidoximes with Carboxylic Acid Derivatives:

Amidoximes derived from appropriate nitriles react with cyclobutyl-containing carboxylic acids or their derivatives under basic or dehydrating conditions to form the oxadiazole ring. This reaction often proceeds in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or 1,4-dioxane, sometimes in the presence of bases like sodium hydroxide or potassium carbonate to facilitate cyclization.Nitrile Oxide Cyclization:

Another approach involves the cyclization of nitrile oxides with cyclobutyl-substituted precursors to form the oxadiazole ring. This method typically requires basic conditions and can be optimized for yield and selectivity.Thermal or Photochemical [2+2] Cycloadditions for Cyclobutyl Introduction:

While more relevant to cyclobutane ring formation, these techniques have been adapted to introduce cyclobutyl groups in oxadiazole derivatives, often as a preliminary step before ring closure.

Amination at the 3-Position

Following ring formation, the introduction of the amine group at the 3-position of the oxadiazole is typically achieved via:

Nucleophilic Substitution Reactions:

The oxadiazole intermediate bearing a suitable leaving group (e.g., halide or activated ester) undergoes substitution with ammonia or amine derivatives under basic conditions to yield the 3-amine functionality.Direct Amination via Reduction or Amidoxime Conversion:

In some synthetic routes, amidoximes are directly converted to 3-amino oxadiazoles through controlled reduction or cyclization steps.

Detailed Research Findings and Data Tables

Summary of Key Synthetic Methods

| Step | Method Description | Reagents & Conditions | Notes |

|---|---|---|---|

| 1. Oxadiazole Ring Formation | Cyclization of amidoximes with cyclobutyl carboxylic acid derivatives | Amidoxime + cyclobutyl acid derivative, NaOH or K2CO3, DMSO or 1,4-dioxane, room temp to reflux | High yields, mild conditions |

| 2. Amination at 3-Position | Nucleophilic substitution or reduction | Ammonia or amine, base, alkyl halide intermediate | Requires careful control to avoid side reactions |

| 3. Salt Formation | Conversion to hydrochloride salt | HCl in aqueous/alcoholic solution | Improves stability and handling |

Reaction Yields and Purification

| Compound Stage | Typical Yield (%) | Purification Method | Characterization Techniques |

|---|---|---|---|

| Oxadiazole Intermediate | 70–85 | Silica gel chromatography, crystallization | NMR, IR, MS, X-ray crystallography |

| 3-Amino Oxadiazole | 65–80 | Crystallization, distillation under reduced pressure | NMR, MS, elemental analysis |

| Hydrochloride Salt | >90 (from free base) | Recrystallization | Melting point, NMR, IR |

Analytical Characterization

- Nuclear Magnetic Resonance (NMR): Confirms ring formation and amine substitution.

- Mass Spectrometry (MS): Verifies molecular weight and purity.

- Infrared Spectroscopy (IR): Identifies characteristic oxadiazole and amine functional groups.

- X-ray Crystallography: Used for structural confirmation of key intermediates and final products.

Notes on Reaction Optimization and Challenges

Substituent Compatibility:

The cyclobutyl group is generally stable under the reaction conditions used for oxadiazole formation; however, steric hindrance can affect yields and reaction rates.Side Reactions and Byproducts:

Over-alkylation or incomplete cyclization can lead to side products. Careful control of stoichiometry and reaction time is essential.Scale-Up Considerations: Heat management and mixing efficiency are critical in larger reactors to maintain consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

5-Cyclobutyl-1,2,4-oxadiazol-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.

Substitution: The amine group in the compound can participate in substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and various halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce a variety of substituted oxadiazole derivatives .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Drug Development

5-Cyclobutyl-1,2,4-oxadiazol-3-amine is recognized for its role as a building block in the synthesis of biologically active compounds. Its unique structural features allow it to interact with various biological targets, making it a candidate for drug development against multiple diseases.

Therapeutic Areas

The compound has shown potential in several therapeutic areas:

| Therapeutic Area | Activity |

|---|---|

| Anticancer | Induces apoptosis in cancer cells |

| Neuroprotection | Inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) |

| Antimicrobial | Exhibits activity against bacterial strains |

| Antidiabetic | Influences metabolic pathways |

Mechanism of Action

The pharmacological effects of this compound are attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits AChE and BChE, which are critical in neurotransmitter breakdown. This inhibition can enhance cholinergic signaling, potentially benefiting neurodegenerative conditions.

- Induction of Apoptosis : Research indicates that this compound can trigger programmed cell death in cancer cell lines such as HeLa cells by modulating apoptotic pathways.

- Cell Cycle Arrest : It has been observed to halt cell cycle progression, thereby preventing cancer cell proliferation.

Case Studies

Recent studies provide insights into the practical applications of this compound:

Case Study 1: Anticancer Activity

A study demonstrated that the compound effectively induces apoptosis in HeLa cells through the modulation of key apoptotic proteins. This suggests its potential as a lead compound for developing anticancer agents.

Case Study 2: Neuroprotective Effects

Research confirmed the compound's role as a potent inhibitor of cholinesterases. This activity highlights its potential utility in treating Alzheimer's disease and other cognitive disorders.

Case Study 3: Antimicrobial Properties

Preliminary investigations have shown that this compound exhibits antimicrobial activity against various bacterial strains. This positions it as a candidate for developing new antibiotics.

Material Science Applications

Beyond medicinal uses, the compound is also explored in materials science for developing new materials with specific properties. Its heterocyclic structure can be advantageous in creating polymers or other materials with enhanced chemical stability and functional performance.

Wirkmechanismus

The mechanism of action of 5-Cyclobutyl-1,2,4-oxadiazol-3-amine involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of oxadiazoles have been shown to inhibit enzymes like succinate dehydrogenase (SDH), affecting cellular respiration and energy production . The compound’s structure allows it to bind effectively to active sites of target proteins, thereby modulating their activity .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Cyclobutyl vs. However, cyclopropyl derivatives may exhibit faster metabolic clearance due to higher reactivity .

- Aromatic vs. Aliphatic Substituents : Phenyl and benzyl groups (e.g., 5-benzyl-1,2,4-oxadiazol-3-amine) increase molecular rigidity and π-π interactions, making them suitable for targeting hydrophobic enzyme pockets. In contrast, alkyl chains like butyl improve membrane permeability .

Physicochemical Properties

- Lipophilicity (LogP) : Cyclobutyl (LogP ~1.5) > Cyclopropyl (LogP ~1.2) > Methyl (LogP ~0.8). Higher lipophilicity improves blood-brain barrier penetration but may reduce aqueous solubility .

- Thermal Stability : Aryl-substituted oxadiazoles (e.g., phenyl) exhibit higher thermal stability (decomposition >250°C) compared to aliphatic derivatives (<200°C) due to aromatic conjugation .

Biologische Aktivität

5-Cyclobutyl-1,2,4-oxadiazol-3-amine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies from recent research.

This compound exhibits significant interactions with various biological targets. It has been noted for its ability to inhibit specific enzymes and modulate cellular processes. Key biochemical properties include:

- Enzyme Inhibition : The compound interacts with cytochrome P450 enzymes, affecting drug metabolism and potentially altering the pharmacokinetics of co-administered drugs.

- Cell Signaling Modulation : It influences signaling pathways such as the MAPK pathway, which is crucial for cell proliferation and apoptosis.

The molecular mechanism by which this compound exerts its effects involves several interactions:

- Binding to Proteins : The compound can bind to specific proteins and enzymes, leading to either inhibition or activation of metabolic pathways. For example, it has shown the ability to inhibit certain kinases.

- Gene Expression Alteration : It modulates the expression of genes involved in oxidative stress responses and inflammation.

Dosage Effects in Animal Models

Research indicates that the biological effects of this compound are dose-dependent:

| Dosage Range (mg/kg) | Observed Effect |

|---|---|

| Low (up to 10) | Anti-inflammatory effects observed |

| Moderate (10-30) | Beneficial metabolic modulation |

| High (above 30) | Toxicity leading to hepatotoxicity and nephrotoxicity |

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

- Antiviral Activity : A study demonstrated that derivatives of 5-cyclobutyl oxadiazoles exhibited moderate anti-HCV activity. The structure-activity relationship (SAR) highlighted that modifications at the C5 position significantly influenced antiviral potency .

- Antimicrobial Potential : Another investigation revealed that compounds based on the oxadiazole scaffold showed promising antimicrobial activity against various pathogens. The mechanism was attributed to the inhibition of key metabolic enzymes in bacteria .

- Neuroprotective Effects : In a study assessing neurotoxicity using animal models, lower doses of this compound were found to exhibit neuroprotective effects without significant adverse outcomes .

Transport and Distribution

The pharmacokinetics of this compound involve specific transport mechanisms:

- Active Transport Mechanisms : The compound is taken up by cells through active transport processes, influencing its bioavailability and efficacy in various tissues.

Subcellular Localization

The localization of this compound within cellular compartments is crucial for its biological activity:

| Subcellular Compartment | Function |

|---|---|

| Mitochondria | Influences energy metabolism |

| Nucleus | Modulates gene expression |

Q & A

What are the recommended synthetic routes for 5-Cyclobutyl-1,2,4-oxadiazol-3-amine, and how can reaction conditions be optimized for yield and purity?

Level: Basic (Synthesis)

Methodological Answer:

The synthesis of this compound typically involves cyclization reactions between cyclobutane-containing precursors and hydroxylamine derivatives. Key steps include:

- Cyclocondensation : Reacting cyclobutylcarboxamide with hydroxylamine under acidic conditions to form the oxadiazole ring .

- Safety-Driven Optimization : Employ process safety principles (e.g., thermal stability screening of intermediates) to select robust reaction conditions. For example, protecting groups may stabilize intermediates during exothermic steps .

- Yield Improvement : Optimize solvent polarity (e.g., ethanol or DMF) and temperature (80–100°C) to enhance cyclization efficiency. Purity can be improved via recrystallization using ethanol/water mixtures .

How can researchers characterize the molecular structure of this compound using X-ray crystallography?

Level: Basic (Characterization)

Methodological Answer:

- Crystallization : Grow single crystals via slow evaporation in solvents like methanol or acetonitrile.

- Data Collection : Use Cu-Kα radiation (λ = 1.54178 Å) for small-molecule diffraction.

- Refinement : Apply the SHELX suite (e.g., SHELXL) for structure solution. Challenges include resolving disorder in the cyclobutyl group; iterative refinement with restraints on bond lengths/angles improves accuracy .

- Validation : Cross-check with spectroscopic data (e.g., NMR) to confirm consistency between crystallographic and solution-phase structures .

What safety protocols should be followed when handling and disposing of this compound?

Level: Basic (Safety)

Methodological Answer:

- Handling : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation. Store in airtight containers away from ignition sources .

- Waste Disposal : Segregate chemical waste and neutralize acidic byproducts (e.g., from synthesis) before disposal. Collaborate with certified waste management services for environmentally safe disposal .

Which spectroscopic techniques are most effective for confirming the purity and structure of this compound?

Level: Basic (Characterization)

Methodological Answer:

- NMR : Use - and -NMR to verify cyclobutyl protons (δ 2.5–3.5 ppm) and oxadiazole carbons (δ 155–165 ppm).

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H] at m/z 154.08).

- IR Spectroscopy : Identify characteristic N-H stretches (~3400 cm) and oxadiazole ring vibrations (~1600 cm) .

What strategies are effective in analyzing structure-activity relationships (SAR) for derivatives of this compound?

Level: Advanced (Pharmacology)

Methodological Answer:

- Structural Modifications : Synthesize derivatives with varied substituents (e.g., halogenation at the cyclobutyl ring) and test bioactivity. For example, trifluoromethyl groups may enhance lipophilicity and target binding .

- Assay Design : Use in vitro assays (e.g., enzyme inhibition) and in vivo models (e.g., rodent diuresis studies) to correlate structural changes with activity. Note that bulky groups (e.g., phenyl) often reduce potency due to steric hindrance .

How should researchers address contradictions in biological activity data between in vitro and in vivo models?

Level: Advanced (Data Analysis)

Methodological Answer:

- Pharmacokinetic Profiling : Assess bioavailability and metabolic stability. Poor in vivo activity may stem from rapid hepatic clearance .

- Model Validation : Compare results across multiple in vivo systems (e.g., rat vs. dog) to identify species-specific effects. For instance, amiloride-like diuretic activity in rats may not translate to dogs due to renal transporter differences .

What computational methods are suitable for predicting the binding affinity of this compound with target proteins?

Level: Advanced (Computational Chemistry)

Methodological Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., ion channels). Focus on hydrogen bonds between the oxadiazole amine and catalytic residues .

- MD Simulations : Run 100-ns trajectories in GROMACS to evaluate binding stability. Analyze RMSD plots to confirm pose retention .

How can thermal stability of intermediates be ensured during scalable synthesis?

Level: Advanced (Process Chemistry)

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.